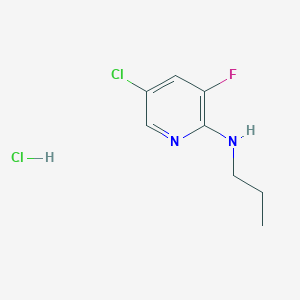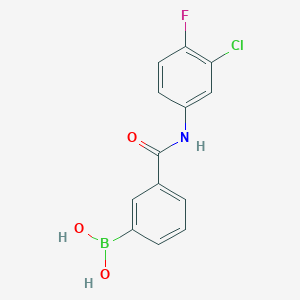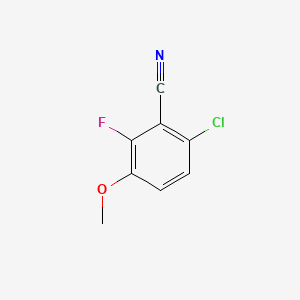
4-Bromo-N-méthyl-3-(trifluorométhyl)benzènesulfonamide
Vue d'ensemble
Applications De Recherche Scientifique
Produits agrochimiques
Les dérivés de trifluorométhylpyridine (TFMP), qui incluent des composés comme le 4-Bromo-N-méthyl-3-(trifluorométhyl)benzènesulfonamide, sont largement utilisés dans l'industrie agrochimique. Ils servent de motifs structuraux clés dans les ingrédients actifs des pesticides. Les propriétés physicochimiques uniques de l'atome de fluor combinées à la partie pyridine contribuent aux activités biologiques de ces composés, les rendant efficaces pour la protection des cultures contre les ravageurs .
Produits pharmaceutiques
Dans le secteur pharmaceutique, les dérivés de TFMP sont incorporés dans les médicaments en raison de leurs propriétés uniques conférées par les atomes de fluor. Ces composés ont été utilisés dans plusieurs médicaments approuvés par la FDA au cours des 20 dernières années, ce qui met en évidence leur importance en chimie médicinale. Le groupe trifluorométhyle est souvent un pharmacophore, contribuant à l'efficacité du médicament .
Mécanisme D'action
Target of Action
This compound is a derivative of benzenesulfonamide, and sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body . The specific targets of this compound may vary depending on its molecular structure and the environment in which it is used .
Mode of Action
As a sulfonamide derivative, it may bind to enzymes or receptors in the body and interfere with their normal function . The bromo and trifluoromethyl groups on the benzene ring could potentially enhance the compound’s binding affinity or selectivity .
Biochemical Pathways
Given its potential role as a carbonic anhydrase inhibitor, it could impact pathways related to pH regulation and fluid balance .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action . Factors such as the compound’s solubility, stability, and interactions with transport proteins could all influence its pharmacokinetic profile .
Result of Action
Depending on its targets and mode of action, it could potentially alter enzyme activity, disrupt cellular processes, or modulate signal transduction pathways . More research is needed to elucidate these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with targets . Additionally, the compound’s effects could be modulated by the physiological and pathological state of the organism in which it is used .
Analyse Biochimique
Biochemical Properties
4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an intermediate in organic synthesis The compound’s sulfonamide group suggests potential interactions with enzymes that have sulfonamide-binding sites, which could influence enzyme activity and biochemical pathways .
Cellular Effects
The effects of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide on cellular processes are not extensively studied. Compounds with similar structures are known to influence cell signaling pathways, gene expression, and cellular metabolism. It is plausible that 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide could affect these cellular functions through similar mechanisms .
Molecular Mechanism
At the molecular level, 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide may exert its effects through binding interactions with specific biomolecules. The presence of the sulfonamide group suggests potential enzyme inhibition or activation, which could lead to changes in gene expression and cellular function . Detailed studies on the exact molecular mechanisms are needed to provide a comprehensive understanding.
Dosage Effects in Animal Models
The effects of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide at different dosages in animal models have not been extensively studied. It is essential to consider potential threshold effects and toxic or adverse effects at high doses. Detailed dosage studies are necessary to determine safe and effective levels for research applications .
Metabolic Pathways
The compound may interact with enzymes and cofactors involved in metabolic processes, potentially affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide within cells and tissues are not well-characterized. It is likely that the compound interacts with specific transporters or binding proteins, influencing its localization and accumulation within cellular compartments . Detailed studies are required to understand these processes.
Subcellular Localization
The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
4-bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAECPINMLAJRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674357 | |
| Record name | 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020253-01-3 | |
| Record name | 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1421170.png)
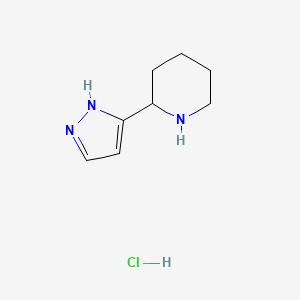

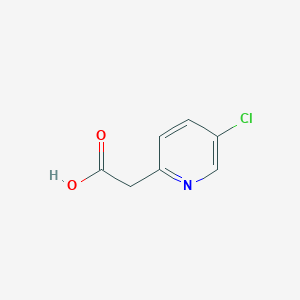
![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/structure/B1421175.png)
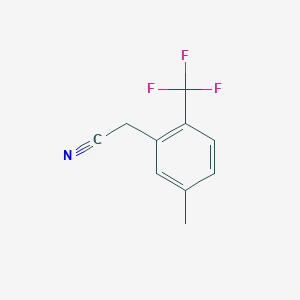
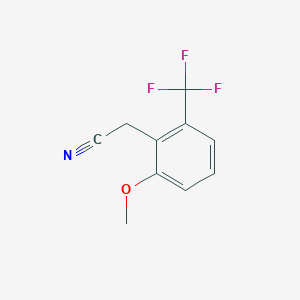

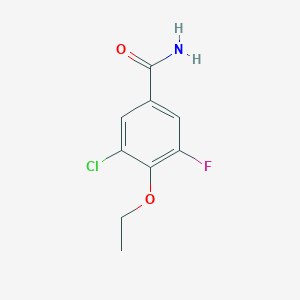
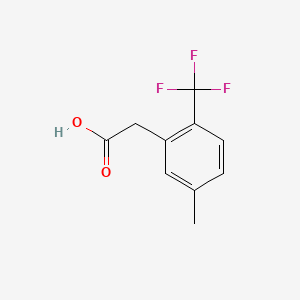
![1-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B1421186.png)
